1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid
Overview
Description
1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a 4-chlorophenyl group attached to a thioether linkage, which is further connected to a propyl chain and an ethyl-substituted piperazine ring. The oxalate salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid typically involves multiple steps:
Formation of the Thioether Linkage: The initial step involves the reaction of 4-chlorothiophenol with 3-chloropropylamine in the presence of a base such as sodium hydride. This results in the formation of 3-[(4-chlorophenyl)thio]propylamine.
Piperazine Ring Formation: The next step involves the reaction of 3-[(4-chlorophenyl)thio]propylamine with 4-ethylpiperazine under reflux conditions in an aprotic solvent like dimethylformamide (DMF).
Oxalate Salt Formation: Finally, the resulting compound is treated with oxalic acid to form the oxalate salt, which is then purified through recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Utilizing large reactors to carry out the reactions under controlled temperature and pressure conditions.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the pure compound.
Quality Control: Ensuring the final product meets the required specifications through rigorous quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the piperazine ring, using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: Formation of sulfoxide or sulfone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-{3-[(4-chlorophenyl)thio]propyl}-4-methylpiperazine oxalate
- 1-{3-[(4-chlorophenyl)thio]propyl}-4-isopropylpiperazine oxalate
Uniqueness
1-[3-(4-Chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group on the piperazine ring differentiates it from other similar compounds, potentially leading to variations in its reactivity and biological activity.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)sulfanylpropyl]-4-ethylpiperazine;oxalic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN2S.C2H2O4/c1-2-17-9-11-18(12-10-17)8-3-13-19-15-6-4-14(16)5-7-15;3-1(4)2(5)6/h4-7H,2-3,8-13H2,1H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBIWWNMDJGGPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CCCSC2=CC=C(C=C2)Cl.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25ClN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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